4-Phenylhepta-2,6-dien-1-ol
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Overview
Description
4-Phenylhepta-2,6-dien-1-ol is an organic compound characterized by a seven-carbon chain with two double bonds and a phenyl group attached to the first carbon. This compound belongs to the class of diarylheptanoids, which are known for their diverse biological activities and presence in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylhepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, activated by boron trifluoride diethyl etherate (BF3·Et2O), followed by stereoselective synthesis . Another method includes the reaction of 4-Phenylbutan-2-one with acetic acid and pyrrolidine in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Phenylhepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of phenylheptanone or phenylheptanal.
Reduction: Formation of 4-phenylheptanol.
Substitution: Formation of halogenated derivatives like 4-phenylhepta-2,6-dien-1-yl chloride.
Scientific Research Applications
4-Phenylhepta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenylhepta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptadien-1-ol: Similar in structure but lacks the phenyl group.
Hexadeca-7Z,11E-dien-1-yl acetate: A pheromone with a similar dienyl structure but different functional groups
Uniqueness
4-Phenylhepta-2,6-dien-1-ol is unique due to its combination of a phenyl group and a heptadienyl chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
819883-98-2 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-phenylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C13H16O/c1-2-7-12(10-6-11-14)13-8-4-3-5-9-13/h2-6,8-10,12,14H,1,7,11H2 |
InChI Key |
JZRAXBNBIZOPPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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